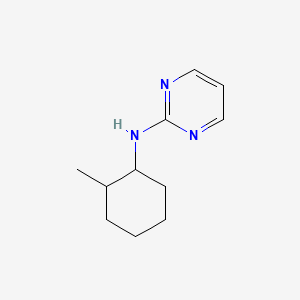
N-(2-methylcyclohexyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2-pyrimidinamine, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has since been used in various scientific research studies.
Mecanismo De Acción
N-(2-methylcyclohexyl)-2-pyrimidinamine selectively binds to and blocks the histamine H4 receptor, which is primarily expressed on immune cells such as eosinophils, mast cells, and T cells. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce eosinophilic inflammation in the airways, inhibit T cell activation and proliferation, and decrease mast cell degranulation. Additionally, it can reduce the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, and increase the production of anti-inflammatory cytokines such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylcyclohexyl)-2-pyrimidinamine in lab experiments is its selectivity for the histamine H4 receptor, which allows for specific targeting of immune cells. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for further drug development. However, one limitation is that its effects may vary depending on the disease model and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of N-(2-methylcyclohexyl)-2-pyrimidinamine in scientific research. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, particularly those involving eosinophilic inflammation. Another direction is to explore its effects on other immune cells and cytokines, as well as its potential for use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, this compound is a selective antagonist of the histamine H4 receptor with potential therapeutic applications in the treatment of various inflammatory diseases. Its selectivity and low toxicity make it a suitable candidate for further drug development, and future research should focus on exploring its potential in combination with other drugs and optimizing its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-methylcyclohexyl)-2-pyrimidinamine involves the reaction of 2-amino-4-methylpyrimidine with 1-bromo-2-methylcyclohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-2-pyrimidinamine has been used in various scientific research studies, particularly in the field of immunology and inflammation. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h4,7-10H,2-3,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUXOZSKQYQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)
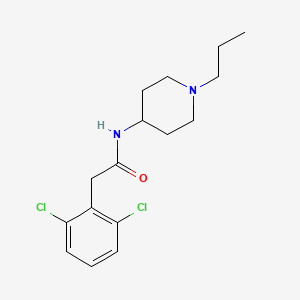
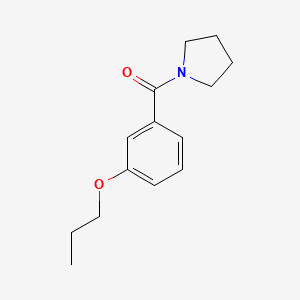
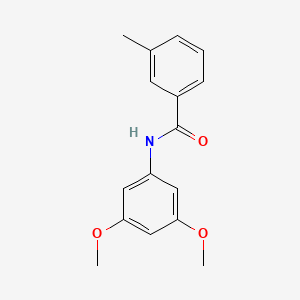
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)
![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
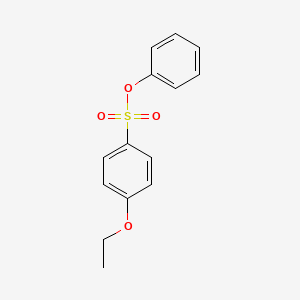

![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)